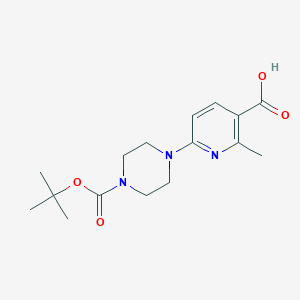![molecular formula C17H15BrN2O2 B11796349 Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロピル2-(3-ブロモフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エステルは、ベンゾイミダゾール誘導体のクラスに属する合成有機化合物です。ベンゾイミダゾールは、その多様な生物活性で知られており、医薬品化学で広く使用されています。
準備方法
合成経路と反応条件
プロピル2-(3-ブロモフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エステルの合成は、通常、次の手順で実行されます。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることにより合成することができます。
ブロモフェニル基の導入: ブロモフェニル基は、臭素またはN-ブロモスクシンイミド(NBS)を適切な溶媒の存在下で用いて臭素化反応によって導入することができます。
エステル化: 最終段階は、ベンゾイミダゾール誘導体をプロピルアルコールと酸触媒の存在下でエステル化し、目的の化合物を生成することです。
工業生産方法
プロピル2-(3-ブロモフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エステルの工業生産には、大規模バッチプロセスまたは連続フロープロセスが使用されます。これらの方法は、最適化された反応条件と触媒を使用して副生成物と廃棄物を最小限に抑えることにより、化合物の高収率と高純度を実現します。
化学反応解析
反応の種類
プロピル2-(3-ブロモフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: ブロモフェニル基は、求核置換反応が可能で、臭素原子が他の求核剤によって置き換わる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: メタノール中のナトリウムメトキシドによる求核置換。
主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: さまざまな置換ベンゾイミダゾール誘導体の形成。
化学反応の分析
Types of Reactions
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
プロピル2-(3-ブロモフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エステルは、次のようなさまざまな科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗がん性、抗炎症性など、その潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての潜在的な使用について調査されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
プロピル2-(3-ブロモフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エステルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その機能を阻害または活性化させる可能性があります。たとえば、がん細胞増殖に関与する特定の酵素を阻害し、抗がん効果をもたらす可能性があります。正確な分子標的と経路は、研究されている特定の生物活性によって異なります。
類似の化合物との比較
類似の化合物
2-(3-ブロモフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エステル: プロピル基はありませんが、ベンゾイミダゾールとブロモフェニル部分を共有しています。
プロピル2-(3-クロロフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エステル: 構造は似ていますが、臭素ではなく塩素原子が含まれています。
独自性
プロピル2-(3-ブロモフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エステルは、プロピル基とブロモフェニル部分の存在により、その類似体と比較して独自の生物活性と化学反応性を示す可能性があります。これらの官能基の組み合わせは、さまざまなアプリケーションにおいて、用途の広い化合物としての潜在能力を高める可能性があります。
類似化合物との比較
Similar Compounds
2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate: Lacks the propyl group but shares the benzimidazole and bromophenyl moieties.
Propyl2-(3-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the propyl group and the bromophenyl moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of these functional groups can enhance its potential as a versatile compound in various applications.
特性
分子式 |
C17H15BrN2O2 |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
propyl 2-(3-bromophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-8-22-17(21)12-6-7-14-15(10-12)20-16(19-14)11-4-3-5-13(18)9-11/h3-7,9-10H,2,8H2,1H3,(H,19,20) |
InChIキー |
MOJHYBCKRMJNGM-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)

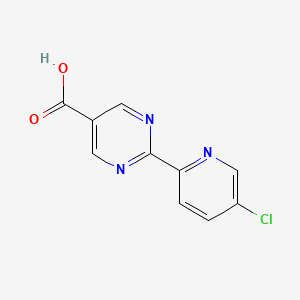
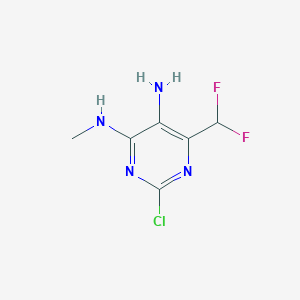
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)

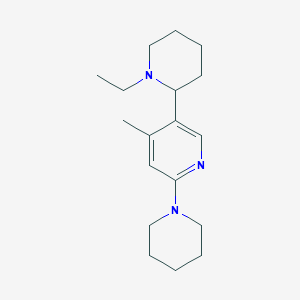
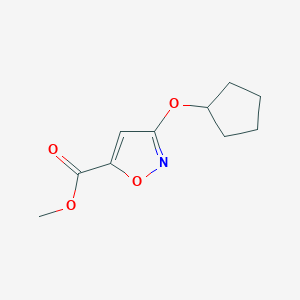

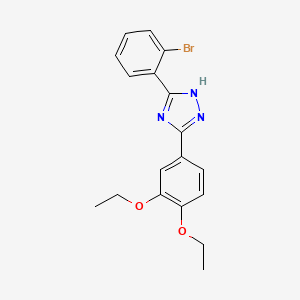

![Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)
